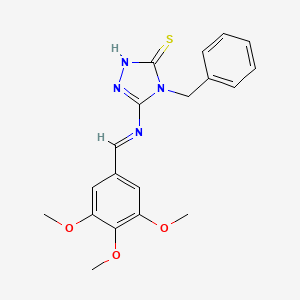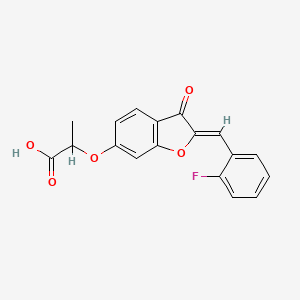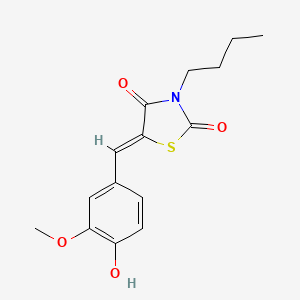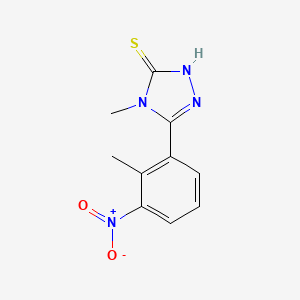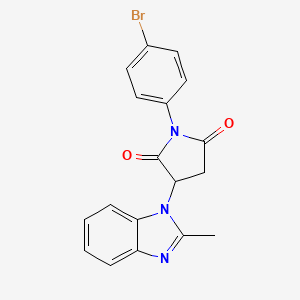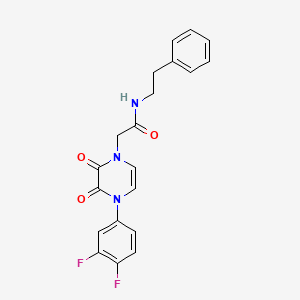
2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms), two carbonyl groups adjacent to the pyrazine ring, and a phenethylamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the difluorophenyl group suggests that the compound may exhibit interesting electronic properties, as fluorine atoms are highly electronegative and can significantly influence the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the difluorophenyl and phenethylamide groups, as well as the overall size and shape of the molecule, would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Multi-target Agents for Inhibition of Enzymes
A study focused on the synthesis of a novel series of compounds, including sulfonamide and pyrazoline pharmacophores, due to their wide range of bioactivities. These compounds have shown significant inhibitory profiles against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes at nanomolar levels. The inhibitory activities suggest potential applications in designing multi-target agents for various therapeutic areas (Yamali et al., 2020).
Organosolubility and Optical Transparency
Research into novel polyimides derived from specific monomers has highlighted materials with exceptional organosolubility, optical transparency, and thermal stability. These polyimides exhibit low moisture absorptions, low dielectric constants, and good thermal stability, making them suitable for advanced electronic and optical applications (Zhang et al., 2010).
Antioxidant Properties
Novel N-substituted benzyl/phenyl acetamides have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated moderate to significant radical scavenging activity, indicating their potential as antioxidants in various applications (Ahmad et al., 2012).
Molecular Docking Studies
A detailed study on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its structure through FT-IR, FT-Raman, and molecular docking studies. The compound showed potential inhibitory activity against the BRCA2 complex, indicating its relevance in the design of therapeutic agents (El-Azab et al., 2016).
Antimicrobial Agents
A study on the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine revealed their potential as antimicrobial agents. These compounds exhibited promising biological activity against various microorganisms, highlighting their importance in developing new antimicrobial therapies (Aly et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-16-7-6-15(12-17(16)22)25-11-10-24(19(27)20(25)28)13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLXTOXHGURCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)


![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

